molecular formula C22H21N3O4 B2634307 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid CAS No. 2138507-43-2

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2634307
CAS No.: 2138507-43-2
M. Wt: 391.427
InChI Key: CBDZMZWYYFCEAZ-UHFFFAOYSA-N
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Description

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to form the desired peptide sequences.

Chemical Reactions Analysis

Types of Reactions

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Major Products

    Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.

    Oxidized or Reduced Imidazole Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the imidazole ring can be obtained.

Scientific Research Applications

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, which are important in drug development and biochemical research.

    Bioconjugation: The compound can be used to link peptides to other molecules, such as fluorescent dyes or drugs, for imaging or therapeutic purposes.

    Medicinal Chemistry: It is used in the development of peptide-based drugs, which can target specific proteins or pathways in the body.

    Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic use.

Mechanism of Action

The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling reactions to occur. The imidazole ring can also interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: This compound also features an Fmoc protecting group and is used in peptide synthesis.

    Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Lys(Boc)-OH: This compound has both Fmoc and Boc (tert-butoxycarbonyl) protecting groups, allowing for selective deprotection.

Uniqueness

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of the imidazole ring, which can participate in additional chemical reactions and interactions compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural or functional properties.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-18(20-23-11-19(24-20)21(26)27)25-22(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17-18H,2,12H2,1H3,(H,23,24)(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZMZWYYFCEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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